molecular formula C16H18ClN3O B2551281 6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide CAS No. 1147510-55-1

6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide

Cat. No.: B2551281
CAS No.: 1147510-55-1
M. Wt: 303.79
InChI Key: HHQVYVSQNDXJKW-UHFFFAOYSA-N
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Description

6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide is an organic compound with a complex structure that includes a pyridine ring, a dimethylamino group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 6-chloronicotinic acid with N-methyl-4-(dimethylaminomethyl)aniline under specific conditions to form the desired carboxamide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-ethylpyridine-3-carboxamide
  • 6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-2-carboxamide
  • 6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-4-carboxamide

Uniqueness

6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a dimethylamino group and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-19(2)14-7-4-12(5-8-14)11-20(3)16(21)13-6-9-15(17)18-10-13/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQVYVSQNDXJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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